![molecular formula C10H11Cl2N B1352212 N-[(3,4-dichlorophenyl)methyl]cyclopropanamine CAS No. 90919-75-8](/img/structure/B1352212.png)
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for this compound is N-(3,4-dichlorobenzyl)cyclopropanamine . The InChI code is 1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 .Physical And Chemical Properties Analysis
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a liquid at room temperature . It has a molecular weight of 216.11 .Applications De Recherche Scientifique
1. Therapeutic Potential in CNS Disorders
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine and its derivatives, as functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), exhibit potential therapeutic applications in various central nervous system (CNS) disorders. These disorders include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition of LSD1 leads to an increase in histone 3 methylation, which is linked to alterations in gene expression, suggesting a mechanism by which these compounds might exert therapeutic effects (Blass, 2016).
2. Industrial Synthesis and Pharmaceutical Applications
The compound, specifically in the form of sertraline hydrochloride, is recognized as an effective antidepressant. A novel industrial synthesis process for sertraline hydrochloride has been developed, showcasing the compound’s significance in the pharmaceutical industry. The process involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting its stable nature and environmental compatibility (Vukics et al., 2002).
3. Material and Biochemical Studies
The compound and its metal complexes have been studied for their structural, thermal, and electrochemical properties. Notably, the metal complexes exhibit non-electrolytic nature and are characterized by reversible, irreversible, and quasi-reversible redox waves, hinting at potential applications in material sciences and catalysis (Dolaz et al., 2009).
Mécanisme D'action
As a potent dopamine reuptake inhibitor, N-[(3,4-dichlorophenyl)methyl]cyclopropanamine likely works by increasing the levels of dopamine in the brain. This can help to alleviate symptoms of depression.
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Analyse Biochimique
Biochemical Properties
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain receptors and enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of enzymes involved in metabolic pathways . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or receptor, altering its conformation and activity.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and cellular function. The exact mechanism of action can vary depending on the specific biomolecule it interacts with.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, it may degrade over time, reducing its efficacy or leading to the formation of degradation products that have different biological activities. Long-term studies in vitro and in vivo can provide insights into these temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or causing cell death. Threshold effects can be observed, where a certain concentration is required to elicit a biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of metabolites in the cell. Understanding these pathways can provide insights into the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDJBARMJFVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405951 |
Source


|
| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90919-75-8 |
Source


|
| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

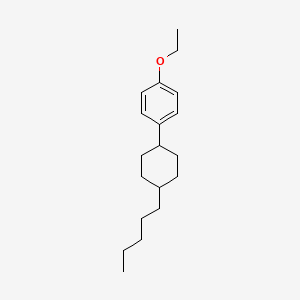
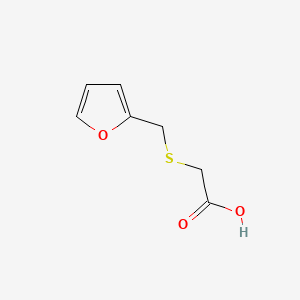
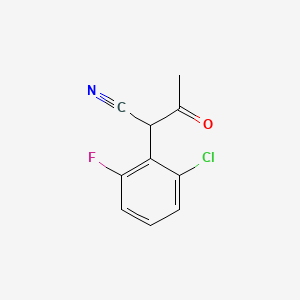
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
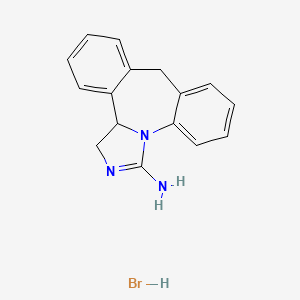
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)
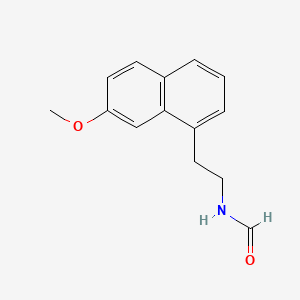
![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)
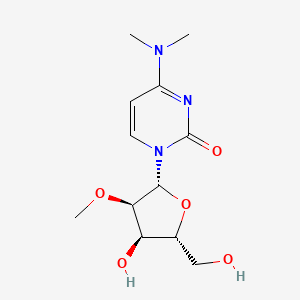

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)


